molecular formula C9H10O2 B1346790 2-(4-methoxyphenyl)acetaldehyde CAS No. 5703-26-4

2-(4-methoxyphenyl)acetaldehyde

Cat. No.: B1346790
CAS No.: 5703-26-4
M. Wt: 150.17 g/mol
InChI Key: NRIVMXXOUOBRAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity:
2-(4-Methoxyphenyl)acetaldehyde (CAS 5703-26-4) is an aromatic aldehyde with the molecular formula C₉H₁₀O₂. Its structure comprises a phenyl ring substituted with a methoxy group (-OCH₃) at the para position and an acetaldehyde (-CH₂CHO) side chain at the ortho position ().

Synthesis: The compound is synthesized via oxidation of 4-methoxybenzeneethanol, yielding a colorless oil with a moderate efficiency of 49% (). Key spectral characteristics include:

  • ¹H NMR: δ 9.72 ppm (t, J=2.5 Hz, aldehyde proton), 7.17–6.88 ppm (aromatic protons), 3.81 ppm (methoxy group) .
  • Mass Spectrometry: Fragmentation patterns (e.g., m/z 152, 137, 109) align with aldehydes but require differentiation from cyclohexylidene analogs like DMCHA ().

Applications: This aldehyde serves as a precursor in organic synthesis, notably in the total synthesis of (+)-aphanorphine () and functional materials with charge-transfer properties ().

Preparation Methods

Direct Oxidation of 4-methoxyphenyl Ethanol Derivatives

One common approach involves the oxidation of 4-methoxyphenyl ethanol or related alcohols to the corresponding aldehyde. This can be achieved using mild oxidizing agents such as pyridinium chlorochromate (PCC) in dichloromethane, often in the presence of molecular sieves and Celite to improve yield and selectivity. This method provides good control over the oxidation state, avoiding overoxidation to acids.

Reagents/Conditions Yield (%) Notes
Pyridinium chlorochromate (PCC) ~75 Use of 4 Å molecular sieves and Celite
Solvent: Dichloromethane Mild conditions, selective oxidation

This method is referenced in synthetic protocols for related compounds and is adaptable for 2-(4-methoxyphenyl)acetaldehyde synthesis.

Catalytic Oxidation of Aryl Alkenes

A more recent and selective method uses iron-based catalysts such as [Fe(TF4DMAP)OTf] to catalyze the anti-Markovnikov oxidation of aryl alkenes to aldehydes. In this approach, styrene derivatives bearing a 4-methoxyphenyl group can be oxidized using hydrogen peroxide as the oxidant in dioxane solvent at room temperature.

Catalyst Oxidant Solvent Temperature Yield (%) Notes
[Fe(TF4DMAP)OTf] (iron catalyst) H2O2 (30% aq.) Dioxane Room temp Moderate Anti-Markovnikov selectivity

This method offers a green and efficient route with mild conditions and good functional group tolerance.

Reduction of β-Keto Esters Followed by Protection and Selective Reduction

A multi-step synthetic route involves:

  • Starting from methyl acetoacetate, which undergoes nucleophilic addition with propionaldehyde to form a β-keto ester intermediate.
  • Hydroxyl-directed reduction of the β-keto ester to a syn-1,3-diol.
  • Protection of the diol with p-anisaldehyde dimethyl acetal in the presence of p-toluenesulfonic acid.
  • Final selective reduction with diisobutylaluminum hydride (DIBAL-H) at low temperature (-78 °C) to yield this compound derivatives.
Step Reagents/Conditions Yield (%) Notes
Nucleophilic addition Methyl acetoacetate + propionaldehyde 64 Formation of β-keto ester
Hydroxyl-directed reduction BEt3 and NaBH4 - Syn-1,3-diol formation
Protection p-Anisaldehyde dimethyl acetal + p-TsOH 90 Protects diol as acetal
Selective reduction DIBAL-H in CH2Cl2 at -78 °C 82 Yields aldehyde with high selectivity

This route is useful for synthesizing complex intermediates related to this compound and its derivatives.

Other Synthetic Routes

  • Aldol Condensation : Direct aldol condensation methods have been reported, where 4-methoxybenzaldehyde reacts with suitable acetaldehyde derivatives under basic or acidic catalysis to form the target aldehyde after subsequent steps.
  • Industrial Methods : Industrial synthesis often starts from vanillin or related phenolic compounds, involving sequences of condensation, reduction, and hydrolysis to yield this compound.
Method Advantages Disadvantages Typical Yield (%) Scalability
PCC Oxidation of Alcohols Mild, selective oxidation Use of chromium reagents (toxic) ~75 Moderate
Iron-Catalyzed Oxidation Green, mild, selective Catalyst preparation complexity Moderate Potentially scalable
Multi-step β-Keto Ester Route High selectivity, versatile Multi-step, time-consuming 60-90 (overall) Suitable for complex syntheses
Aldol Condensation Direct, straightforward May require purification steps Variable Suitable for lab scale
Industrial Vanillin-based Routes Established, large scale Multiple steps, cost of raw materials High Industrial scale
  • The iron-catalyzed oxidation method represents a significant advancement in selective aldehyde synthesis, avoiding harsh oxidants and providing environmentally friendly conditions.
  • The multi-step β-keto ester reduction and protection strategy allows for the synthesis of stereochemically defined intermediates, useful in total synthesis projects involving this compound derivatives.
  • PCC oxidation remains a reliable classical method but involves chromium reagents, which pose environmental and safety concerns.
  • Industrial methods leverage natural product derivatives like vanillin, integrating green chemistry principles with cost-effective raw materials.
Preparation Method Starting Material(s) Key Reagents/Conditions Yield (%) Notes
PCC Oxidation 4-Methoxyphenyl ethanol Pyridinium chlorochromate, DCM ~75 Classical oxidation method
Iron-Catalyzed Oxidation 4-Methoxyphenyl styrene derivative [Fe(TF4DMAP)OTf], H2O2, dioxane, RT Moderate Green, selective oxidation
β-Keto Ester Reduction & Protection Methyl acetoacetate + propionaldehyde BEt3, NaBH4, p-anisaldehyde dimethyl acetal, DIBAL-H 60-90 (overall) Multi-step, stereoselective
Aldol Condensation 4-Methoxybenzaldehyde + acetaldehyde Acid/base catalysis Variable Direct condensation approach
Industrial Vanillin Route Vanillin Condensation, reduction, hydrolysis High Large scale, cost-effective

Chemical Reactions Analysis

Types of Reactions: 2-(4-methoxyphenyl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and pyridinium chlorochromate (PCC).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium hydride (NaH), dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: 4-Methoxyphenylacetic acid.

    Reduction: 4-Methoxyphenylethanol.

    Substitution: 4-Methoxyphenylacetate esters.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Physical Properties

Chlorophenyl Derivatives :

  • 2-(2-Chlorophenyl)acetaldehyde , 2-(3-chlorophenyl)acetaldehyde , and 2-(4-chlorophenyl)acetaldehyde exhibit nearly identical boiling points (). However, GC retention times differ due to steric and polarity effects:
    • The ortho-chloro isomer (2-chloro-2-phenylacetaldehyde) has a shorter retention time (6.2 min) compared to meta and para isomers (6.7–6.8 min) due to lower boiling points ().
    • Key Takeaway : Substituent position critically influences chromatographic separation despite similar boiling points .

Methyl and Ethoxy Derivatives :

  • 2-(4-Methylphenoxy)acetaldehyde (CAS 67845-46-9) shares structural similarity but replaces the methoxy group with a methylphenoxy moiety. Its safety profile includes skin/eye irritation hazards ().
  • Ethyl 2-(4-methoxyphenyl)acetate (CAS 14062-18-1) demonstrates high structural similarity (0.98 Tanimoto index) to the parent aldehyde, emphasizing the role of esterification in modifying reactivity ().

Electronic Effects on Photophysical Properties

In quinazoline derivatives (e.g., compounds 6a–l ), the electron-donating 4-methoxyphenyl group enhances intramolecular charge transfer (ICT), leading to:

  • Red-Shifted Emission : λmax shifts to longer wavelengths in polar solvents like DMF ().
  • Reduced Emission Intensity : Compared to electron-withdrawing groups (e.g., -Cl, -F), methoxy substituents reduce fluorescence due to enhanced π-delocalization (Figure 7–9, ).

Comparison with Chloro and Fluoro Analogs :

  • 2-(4-Chlorophenyl) Derivatives : Exhibit blue-shifted emission (λmax ~420 nm) due to reduced ICT.
  • 2-(4-Fluorophenyl) Derivatives : Moderate red shifts (λmax ~450 nm) but higher intensity than methoxy-substituted analogs .

Data Tables

Table 1: Physical and Spectral Properties of Selected Aldehydes

Compound CAS Number Boiling Point (°C) GC Retention Time (min) Key Mass Fragments (m/z)
2-(4-Methoxyphenyl)acetaldehyde 5703-26-4 N/A N/A 152, 137, 109
2-(4-Chlorophenyl)acetaldehyde N/A ~210* 6.7–6.8 156, 141, 113
2-Chloro-2-phenylacetaldehyde N/A ~200* 6.2 140, 125, 97

*Estimated based on homologous series ().

Table 2: Substituent Effects on Emission Properties in DMF

Compound (Quinazoline Derivative) Substituent λmax (nm) Relative Intensity
6l 4-Methoxyphenyl 480 Low
6c 4-Chlorophenyl 420 High
6g 4-Fluorophenyl 450 Moderate

Biological Activity

2-(4-Methoxyphenyl)acetaldehyde, also known as p-methoxyphenylacetaldehyde, is an aromatic aldehyde with the molecular formula C10H12O2. This compound has garnered attention in various fields including organic synthesis, medicinal chemistry, and biological research due to its unique structure and potential biological activities. This article provides a detailed overview of the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes a methoxy group (-OCH3) attached to a phenyl ring, which is further linked to an acetaldehyde moiety (-CHO). This configuration contributes to its reactivity and biological properties.

Property Value
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
AppearanceColorless liquid
OdorCharacteristic aroma

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and metabolic pathways. Preliminary studies suggest that it may act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of biologically active metabolites.

  • Enzyme Interaction : It has been shown to influence enzyme-catalyzed reactions, particularly those related to metabolic pathways in mammals.
  • Metabolic Pathways : The compound may participate in several metabolic pathways, although detailed investigations are needed to elucidate these interactions fully.

Biological Activities

Research indicates that this compound possesses several noteworthy biological activities:

  • Antioxidant Properties : Some studies suggest that it may exhibit antioxidant activity, potentially protecting cells from oxidative stress.
  • Antimicrobial Activity : There is emerging evidence pointing towards its effectiveness against certain bacterial strains, although more comprehensive studies are required.
  • Potential Anti-inflammatory Effects : Initial findings indicate possible anti-inflammatory properties, which could be beneficial in therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Synthesis and Biological Evaluation :
    A study explored the synthesis of derivatives of this compound and their biological evaluation against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential applications in cancer therapy .
  • Antimicrobial Activity :
    Another research effort focused on the antimicrobial properties of this compound. The study demonstrated that this compound showed inhibitory effects against Gram-positive bacteria, highlighting its potential as a natural antimicrobial agent .
  • Neuroprotective Effects :
    A recent investigation assessed the neuroprotective effects of this compound in a model of neurodegenerative disease. The findings suggested that it could reduce neuronal damage and improve cognitive function in treated subjects .

Applications in Medicinal Chemistry

Given its biological activities, this compound has potential applications in drug development:

  • Drug Synthesis : It serves as an intermediate in the synthesis of various pharmaceuticals.
  • Therapeutic Agent : Due to its antioxidant and anti-inflammatory properties, it may be developed into therapeutic agents for conditions related to oxidative stress and inflammation.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(4-methoxyphenyl)acetaldehyde with high yield?

  • Methodological Answer : The synthesis can be achieved via oxidation of 4-methoxybenzeneethanol using chromium-based catalysts under controlled conditions. For example, a 49% yield was obtained by reacting 4-methoxybenzeneethanol (600 mg, 3.94 mmol) under anhydrous conditions, followed by purification via column chromatography. Key parameters include maintaining anhydrous solvents and inert atmospheres to prevent aldehyde oxidation . Comparative studies suggest optimizing reaction time (3–5 hours) and temperature (60–80°C) to balance yield and purity .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : Characteristic signals include a triplet at δ 9.72 ppm (aldehyde proton) and a doublet at δ 3.63 ppm (methylene group adjacent to the aldehyde) .
  • 13C NMR : Key peaks at δ 199.1 ppm (aldehyde carbon) and δ 55.3 ppm (methoxy group) confirm the structure .
  • Mass Spectrometry (MS) : ESI-MS ([M+H]+) at m/z 165.1 provides molecular weight validation .
  • IR Spectroscopy : A strong absorption band near 1720 cm⁻¹ confirms the aldehyde functional group .

Q. How can researchers assess the purity and stability of this compound under different storage conditions?

  • Methodological Answer :

  • Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) or TLC (silica gel, ethyl acetate/hexane, 1:3) to monitor impurities .
  • Stability : Store the compound at –20°C under nitrogen to prevent oxidation. Accelerated degradation studies (40°C, 75% humidity) over 14 days can evaluate stability via NMR or GC-MS to detect decomposition products like 4-methoxybenzoic acid .

Advanced Research Questions

Q. How does the methoxy group influence the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : The electron-donating methoxy group activates the phenyl ring via resonance, directing electrophilic attacks to the para position. For example, in Grignard reactions, the aldehyde preferentially forms secondary alcohols at the β-position. Comparative studies with non-methoxy analogs (e.g., 2-(2-chlorophenoxy)acetaldehyde) show reduced reactivity due to electron-withdrawing effects, highlighting the methoxy group's role in enhancing nucleophilic addition rates .

Q. What computational methods are suitable for modeling the electronic structure and reaction pathways of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (FMOs) and predict sites for electrophilic/nucleophilic attacks.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile) on reaction kinetics for aldol condensations.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, referencing structural analogs like 2-(4-Methoxyphenyl)benzothiophene derivatives .

Q. What are the potential biological targets of this compound derivatives based on structural analogs?

  • Methodological Answer : Derivatives such as 2-(4-Methoxyphenyl)benzothiophene-6-OL have shown inhibitory activity against estrogen-related pathways (e.g., osteoporosis and hyperlipidemia) . To identify targets:

  • Kinase Assays : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence polarization.
  • Cellular Uptake Studies : Use radiolabeled derivatives (³H or ¹⁴C) to trace localization in cancer cell lines (e.g., A549) .
  • Metabolomics : Compare plasma metabolite profiles (via LC-MS) to assess biomarker potential, as seen in related compounds like 4-Methoxyphenylacetic acid .

Properties

IUPAC Name

2-(4-methoxyphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIVMXXOUOBRAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205642
Record name 4-Methoxyphenylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5703-26-4
Record name 4-Methoxyphenylacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5703-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxyphenylacetaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005703264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxyphenylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxyphenylacetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.719
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of (4-Methoxy-phenyl)-acetic acid methyl ester (18.0 g, 100 mmol) in anhydrous toluene (200 mL) cooled to −78° C. under N2 was added diisobutylaluminum hydride (DIBAL, 1.0 M in toluene, 150 mL, 150 mmol) over a period of 10-15 minutes. The mixture was stirred at −78° C. for an additional 2 h. The reaction was quenched by the slow addition of MeOH, followed by the introduction of 10% Rochelle's Salt. The suspension was diluted with EtOAc and stirred at room temperature for 1 h. The EtOAc layer was set aside and the aqueous layer was extracted with EtOAc(2×). The combined organic layers were combined and dried over Na2SO4 and filtered. The solution was concentrated under vacuum to yield 12.0 g (100%) of the title aldehyde as a yellow viscous semisolid, which was used in the next step without purification. LC/MS (APCI, ES, M+H=151).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of 4-methoxyphenyl ethanol (15.0 g, 98.2 mmol) in 150 mL of methylene chloride was stirred at 0° C. while Dess-Martin periodinane (50 g, 1.2 eq.) was added in small portions. The ice-bath was removed and the reaction was stirred at rt for 1 h. The reaction mixture was then diluted with methylene chloride (100 mL), washed with 10% sodium thiosulfate, saturated NaHCO3 solution, water, saturated NaCl solution, and dried over Na2SO4. The product was purified using silica gel chromatography (100% hexanes to 20% EtOAC/hexanes) to afford 5.3 g (34%) of 4-methoxyphenyl acetaldehyde.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Methyl 4-methoxyphenylacetate (5.58 g, 0.031 mol) was added to anhydrous toluene (75 mL) and the reaction mixture was kept at −70° C. Diisobutylaluminum hydride (1.0 M, 34 mL) in toluene was added over 25 min. The reaction mixture was stirred for another 20 min then a sodium-potassium-tartrate solution (100 mL) was added to the reaction mixture. The organic layer was separated and the water layer was extracted with ether. The combined organic layers were washed with water, brine, and dried over sodium sulfate. The crude compound was purified by column chromatography (hexane:EtOAc 4:1) to yield 4-methoxyphenylacetaldehyde (0.90 g, 19.3%). A mixture of 4-methoxyphenylacetaldehyde (0.40 g, 2.66 mmol), morpholine (0.232 g, 2.66 mmol), and benzotriazole (0.304 g, 2.56 mmol) in ether (20 mL) with 3 Å molecular sieves was stirred at rt overnight. The molecular sieves were removed by filtration and the solvent was removed. The crude product was used for next step reaction without further purification. Sodium hydride (0.125 g, 5.2 mmol, 60% in mineral oil) was added to the crude product with anhydrous THF (20 mL). The reaction mixture was stirred at reflux for 3 h. THF was removed and the residue was poured into cold water (60 mL) and extracted with hexane (2×80 mL). The organic layer was dried over sodium sulfate and the solvent was removed to give the enamine (0.60 g). 2-Chloropyridine-3-carbonylchloride (0.44 g, 2.5 mmol) in dry DCM (5 mL) was added to the enamine (0.60 g), followed by triethylamine (0.5 mL) in anhydrous DCM (15 mL) at −70° C. The reaction mixture was allowed to warm to rt overnight. The mixture was then poured into water, and the organic phase was washed with sodium bicarbonate and brine. The crude residue was purified by column chromatography (EtOAc:MeOH 5:1) to the desired intermediate (0.45 g). The intermediate (0.45 g, 1.25 mmol) was stirred in HCl (8.0 mL, 6 N) overnight at rt. The desired compound was filtered off and washed with large amounts of water. The crude product (0.24 g, 1.18 mmol) was mixed with pyridine hydrochloride (1.4 g) and heated to 180-190° C. for 3 h. The mixture was poured into water and stirred for 30 min. The solid was filtered off and further washed with water and hexane to give 140 mg of 3-(4-hydroxyphenyl)-4H-pyrano[2,3-b]pyridine-4-one (49.6%). MS (ES) m/z: 239.90; Mp. 262-264° C.
Quantity
5.58 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

DMSO (5.2 mL, 72.6 mmol) in dichloromethane (14.5 mL) was added to a solution of oxalyl chloride (3.1 mL, 36.3 mmol) in dichloromethane (83 mL) at −70° C. under nitrogen. After stirring for 5 minutes, 2-(4-methoxyphenyl)ethanol (5.0 g, 33.0 mmol) dissolved in dichloromethane (33 mL) was added drop wise (20 min). Stirring was continued for an additional 20 min. and triethyl amine (9.7 mL, 69.3 mmol) was added, and the reaction mixture was stirred and warmed slowly to room temperature for 1 hour. The reaction mixture was diluted with water. The organic layer was separated, dried over sodium sulfate, filtered and concentrated in vacuo to provide 2-(4-methoxyphenyl)acetaldehyde (553) (2.2 g, 44.4%) as an oil residue.
Name
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
solvent
Reaction Step One
Quantity
83 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
33 mL
Type
solvent
Reaction Step Two
Quantity
9.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

This compound was prepared from 4-methoxyphenylacetnitrile in the same manner of Compound 45.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-methoxyphenyl)acetaldehyde
Reactant of Route 2
2-(4-methoxyphenyl)acetaldehyde
Reactant of Route 3
2-(4-methoxyphenyl)acetaldehyde
Reactant of Route 4
2-(4-methoxyphenyl)acetaldehyde
Reactant of Route 5
Reactant of Route 5
2-(4-methoxyphenyl)acetaldehyde
Reactant of Route 6
2-(4-methoxyphenyl)acetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.